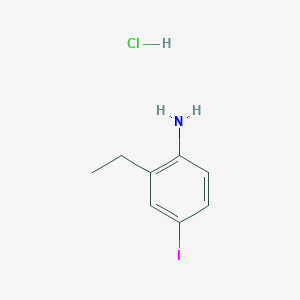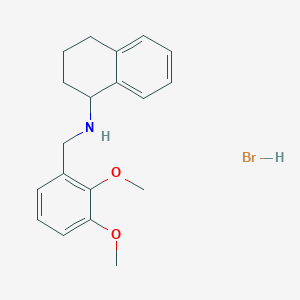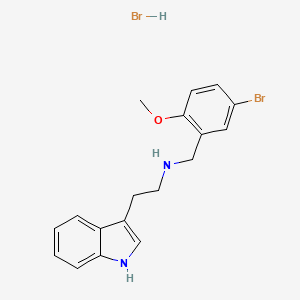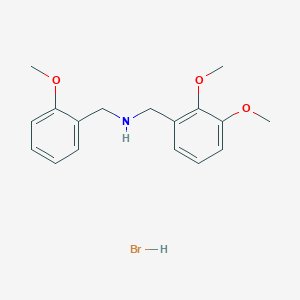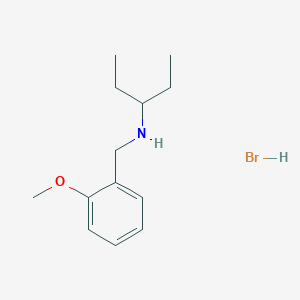![molecular formula C16H23BrN2 B3107366 N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide CAS No. 1609407-72-8](/img/structure/B3107366.png)
N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the coupling between carboxylic acids and amines, mediated by N, N’-dicyclohexylcarbodiimide (DCC) . DCC is a dehydrating agent commonly used for the preparation of esters, amides, or anhydrides . It reacts with the carboxyl group of the acid to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Aplicaciones Científicas De Investigación
Chemical Synthesis and Classification of Indoles
Indole alkaloids, including substances structurally related to N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide, have long fascinated chemists due to their complex structures and diverse pharmacological properties. Research on indole synthesis is crucial for developing new methods to create these compounds, which have applications ranging from medicinal chemistry to material science. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole syntheses, highlighting the myriad ways in which these compounds can be constructed and their significance in organic chemistry (Taber & Tirunahari, 2011).
Roles in Hepatic Protection
Indole-3-carbinol (I3C) and its derivatives, related to indole chemistry, have been studied for their protective effects on chronic liver injuries. Research indicates that these compounds can regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to hepatitis viral replication and hepatotoxic substances, showcasing the therapeutic potential of indole derivatives in liver health. This underscores the importance of understanding the chemical biology of indoles for developing new treatments for liver diseases (Wang et al., 2016).
Neuropharmacological Potential
The neuropharmacology of N,N-dimethyltryptamine (DMT), another indole alkaloid, has been extensively reviewed to understand its roles beyond psychoactivity, including potential neuroprotective effects and mechanisms of action in the central nervous system. This research highlights the broader spectrum of biological activities exhibited by indole alkaloids and their relevance in developing novel therapeutic strategies for psychiatric and neurological disorders (Carbonaro & Gatch, 2016).
Insights into Molecular Mechanisms and Therapeutic Applications
A possibly sigma-1 receptor-mediated role of dimethyltryptamine in tissue protection, regeneration, and immunity presents a novel perspective on the biological functions of indole alkaloids. This suggests potential applications in developing medical therapies by leveraging the protective mechanisms of these compounds (Frecska et al., 2013).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, such as tryptamine, play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Mode of Action
It is known that indole derivatives can interact with various targets in the body, potentially leading to a variety of physiological effects .
Biochemical Pathways
Indole derivatives are known to be involved in various biochemical pathways, including those related to neurotransmission .
Result of Action
Indole derivatives are known to have diverse pharmacological properties, potentially leading to a variety of physiological effects .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.BrH/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16;/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTSPVJMMQHCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CNC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3107288.png)




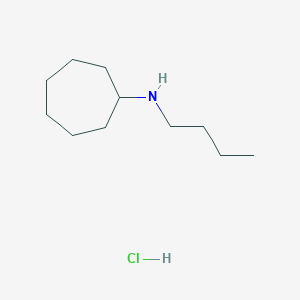
![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)
